Superior Antioxidant and Cytoprotective Efficacy of Tiliroside Over Astragalin
In a direct comparison of antioxidant capacity, Tiliroside exhibited lower IC50 values across multiple assays compared to its close structural analog, astragalin. This enhanced activity is directly attributed to the 6''-O-p-coumaroyl moiety present in Tiliroside, which enhances electron transfer and Fe-chelating capabilities [1].
| Evidence Dimension | Antioxidant Activity (IC50 for Fe3+-reducing power) |
|---|---|
| Target Compound Data | 246.8 ± 19.3 μg/mL (550.5 ± 42.9 μM) |
| Comparator Or Baseline | Astragalin: 465.8 ± 16.3 μg/mL (1038.9 ± 36.4 μM) |
| Quantified Difference | Tiliroside has ~2.2-fold lower IC50 than Astragalin |
| Conditions | Ferric ion reducing antioxidant power (FRAP) assay |
Why This Matters
This quantifiable difference confirms that the p-coumaroyl moiety of Tiliroside is critical for its antioxidant function, making it a non-interchangeable standard for studies on oxidative stress and cytoprotection.
- [1] Li X, et al. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside. Molecules. 2017;22(7):1165. doi:10.3390/molecules22071165. View Source
